6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its unique fused ring system that incorporates both imidazole and pyridine moieties. This compound is notable for its halogen substituents at the 6 and 7 positions, which enhance its chemical reactivity and potential biological activity. The molecular formula of this compound is C₇H₆BrClN₃, and it has a molecular weight of approximately 212.05 g/mol. It belongs to the imidazo[4,5-b]pyridine family, which is recognized for diverse applications in medicinal chemistry and biological research .
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine can be sourced from various chemical suppliers, including specialized laboratories and online chemical databases. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure, which contributes to its unique properties and reactivity patterns .
The synthesis of 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine can be accomplished through several methods, including:
These synthetic routes allow for the controlled introduction of functional groups that enhance the compound's biological activity .
The molecular structure of 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic system with distinct nitrogen atoms contributing to its aromatic character.
The presence of halogen substituents significantly influences the compound's electronic properties, making it suitable for various chemical reactions .
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine exhibits a range of chemical reactivity due to its structural features:
The mechanism of action for 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine primarily involves its interaction with protein kinases. By binding to these enzymes, it can modulate cell signaling pathways critical for cellular growth and differentiation.
Research indicates that compounds within this class often inhibit p21-activated kinase 4 (PAK4), which plays a significant role in cancer cell proliferation. The binding affinity studies typically employ techniques such as surface plasmon resonance or fluorescence polarization to assess interaction dynamics between the compound and target proteins .
The boiling point and melting point are not well-documented but are expected to fall within typical ranges for similar heterocyclic compounds. Safety data sheets recommend standard precautions when handling this compound due to potential hazards associated with bromine and chlorine derivatives .
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine has several notable applications:
The unique structural characteristics coupled with its biological activity make it a valuable asset in pharmaceutical research and development efforts aimed at combating cancer and other diseases influenced by kinase activity .
Phase transfer catalysis (PTC) enables efficient alkylation and halogenation of the imidazo[4,5-b]pyridine core under mild conditions, leveraging selective anion formation. For 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine, PTC-mediated reactions exploit the acidic C3 proton (pKa ≈ 18–20) to generate a stabilized carbanion. This carbanion undergoes nucleophilic displacement with alkyl halides (e.g., benzyl bromide or methyl iodide) in biphasic solvent systems (toluene/water) using tetrabutylammonium bromide (TBAB) as the catalyst. Regioselectivity is governed by the inherent electronic asymmetry of the heterocycle, with C3 functionalization favored due to reduced steric hindrance and enhanced charge delocalization compared to the C5 position [3].
Critical parameters include:
Table 1: PTC-Mediated Alkylation of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
| Alkylating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | 40 | 6 | C3-Benzyl derivative | 88 |
| Methyl iodide | 25 | 8 | C3-Methyl derivative | 92 |
| Ethyl bromoacetate | 30 | 10 | C3-Carboxymethyl derivative | 79 |
Copper-catalyzed direct arylation provides atom-economical access to 2-aryl-substituted derivatives without prefunctionalization. The 2-methyl group of 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes deprotonation with LiOtBu or K2CO3, forming a nucleophilic cuprate intermediate when treated with CuI (5–20 mol%) and PPh3 (15 mol%) in DMF at 135°C [2] [4]. Aryl iodides serve as optimal coupling partners due to their superior oxidative addition kinetics versus bromides or chlorides, though electron-deficient aryl bromides also react efficiently.
Key mechanistic insights include:
Table 2: Copper-Catalyzed Arylation of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
| Aryl Halide | Cu Catalyst (mol%) | Base | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | CuI (10) | K2CO3 | 92 |
| 1-Bromo-4-nitrobenzene | CuI (20) | K2CO3 | 78 |
| 3-Iodopyridine | CuI (100) | LiOtBu | 95 |
Microwave irradiation drastically accelerates the cyclocondensation route to the imidazo[4,5-b]pyridine core, minimizing thermal degradation of halogen substituents. The title compound is synthesized via a two-step sequence:
Advantages over conventional heating:
Table 3: Microwave Optimization for Core Assembly
| Step | Conditions | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|---|
| Amination | THF, 0°C, 2 h | 88 | 90 |
| Cyclization | Triethyl orthoacetate, 180°C, 15 min | 65 (12 h reflux) | 92 |
| Chlorination | NCS, DMF, 80°C, 1 h | 70 | 85 |
Regioselective halogenation and palladium-catalyzed cross-coupling enable strategic diversification of the 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine scaffold. Key transformations include:
Directed ortho-Metalation:Protection of the imidazole N1 with triisopropylsilyl (TIPS) permits directed metalation at C5 using NaHMDS at −78°C. Subsequent quenching with electrophiles installs substituents regioselectively:
Halogen Reactivity Differentiation:The 7-chloro group exhibits lower oxidative addition kinetics than the 6-bromo group, enabling sequential cross-coupling:
Table 4: Regioselective Cross-Coupling Applications
| Reaction Type | Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C | C6 (Br) | 86–92 |
| Buchwald amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 100°C | C7 (Cl) | 78–85 |
| Sonogashira coupling | PdCl2(PPh3)2, CuI, Et3N, 60°C | C5 (I) | 90 |
Halogen Dance Rearrangement:Treatment with LDA at −70°C isomerizes 6-bromo to 5-bromo isomers via an anionic intermediate, expanding access to alternative regioisomers for parallel derivatization [3].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: